2,6-Dibromo-3-phenylpyridine
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Overview
Description
2,6-Dibromo-3-phenylpyridine is an organic compound with the molecular formula C₁₁H₇Br₂N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a phenyl group is attached at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-phenylpyridine typically involves the bromination of 3-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-phenylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K₂CO₃) at elevated temperatures.
Coupling Reactions: Often performed in the presence of a palladium catalyst, a base like potassium phosphate (K₃PO₄), and a solvent such as toluene or ethanol.
Reduction Reactions: Conducted under hydrogen atmosphere with Pd/C as the catalyst in solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds with diverse functional groups.
Reduction Reactions: Formation of 3-phenylpyridine by replacing bromine atoms with hydrogen.
Scientific Research Applications
2,6-Dibromo-3-phenylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-phenylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Similar structure but lacks the phenyl group at the 3 position.
3-Phenylpyridine: Similar structure but lacks the bromine atoms at the 2 and 6 positions.
2,6-Dichloro-3-phenylpyridine: Similar structure with chlorine atoms instead of bromine.
Uniqueness
2,6-Dibromo-3-phenylpyridine is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
2,6-dibromo-3-phenylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2N/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISUYDGTYFTMIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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